molecular formula C20H32O2 B163978 8Z,11Z,14Z,17Z-eicosatetraenoic acid CAS No. 24880-40-8

8Z,11Z,14Z,17Z-eicosatetraenoic acid

Cat. No.: B163978
CAS No.: 24880-40-8
M. Wt: 304.5 g/mol
InChI Key: HQPCSDADVLFHHO-LTKCOYKYSA-N
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Description

Omega-3 Arachidonic Acid: is a polyunsaturated fatty acid characterized by the presence of a double bond three atoms away from the terminal methyl group in its chemical structure. It is a long-chain fatty acid with significant roles in human physiology, particularly in cell signaling and inflammation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Omega-3 Arachidonic Acid can be synthesized through the elongation and desaturation of linoleic acid. The process involves several enzymatic steps, including the action of Δ6 and Δ5 desaturases, which convert linoleic acid to gamma-linolenic acid, then to dihomo-gamma-linolenic acid, and finally to omega-3 arachidonic acid .

Industrial Production Methods: Industrial production of omega-3 arachidonic acid typically involves the extraction from marine-based products, especially fish oils. The quality assurance of these products is maintained through analytical methods based on spectroscopic and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Omega-3 Arachidonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in cell signaling and the formation of bioactive lipids .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include prostaglandins, leukotrienes, and thromboxanes, which are essential for inflammatory responses and other physiological processes .

Scientific Research Applications

Omega-3 Arachidonic Acid has numerous applications in scientific research:

Mechanism of Action

Omega-3 Arachidonic Acid exerts its effects primarily through its conversion to bioactive lipids like prostaglandins and leukotrienes. These molecules interact with specific receptors on cell membranes, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes .

Comparison with Similar Compounds

  • Eicosapentaenoic Acid (EPA)
  • Docosahexaenoic Acid (DHA)
  • Linoleic Acid
  • Gamma-Linolenic Acid

Uniqueness: Omega-3 Arachidonic Acid is unique due to its specific role in the formation of eicosanoids, which are critical for inflammatory responses. Unlike other omega-3 fatty acids, it is more directly involved in the synthesis of signaling molecules that regulate various physiological functions .

Biological Activity

Introduction

8Z,11Z,14Z,17Z-eicosatetraenoic acid, also known as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) , is a metabolite derived from eicosapentaenoic acid (EPA) and belongs to the family of polyunsaturated fatty acids (PUFAs). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of 5,6-DiHETE, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

5,6-DiHETE exerts its effects primarily through interactions with specific receptors and signaling pathways. Notably:

  • OXE Receptor Activation : 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE), a related compound, activates the Gi/o-coupled OXE receptor predominantly expressed on eosinophils. This receptor plays a crucial role in mediating inflammatory responses and cell migration .
  • Transient Receptor Potential Channels : Research indicates that 5,6-DiHETE can inhibit the activity of transient receptor potential vanilloid (TRPV) channels. This inhibition is significant in conditions such as colitis where TRPV channels contribute to inflammation .

Anti-inflammatory Properties

  • Colitis Model : In a murine model of dextran sulfate sodium (DSS)-induced colitis, oral administration of 5,6-DiHETE significantly attenuated colon inflammation. The compound improved fecal conditions without affecting body weight changes and accelerated healing during the recovery phase .
  • Allergic Conjunctivitis : A study demonstrated that 5,6-DiHETE alleviated symptoms of allergic conjunctivitis in mice by reducing tear volume and ocular inflammation. The compound's anti-inflammatory properties were assessed through various tests including the Schirmer tear test and histamine-induced inflammation models .

Vascular Effects

5,6-DiHETE influences vascular permeability and endothelial function. In vitro studies have shown that it can prevent endothelial barrier disruption induced by TRPV4 agonists, suggesting a protective role against vascular inflammation .

Chemotactic Activity

The compound has been shown to enhance eosinophil migration through endothelial monolayers. This effect is mediated by its action on the OXE receptor, promoting actin polymerization and CD11b expression in eosinophils .

Table of Key Studies

StudyFindingsMethodology
Takenouchi et al. (2021)Attenuation of DSS-induced colitisMurine model with oral administration of 5,6-DiHETE; assessed colon inflammation and healing phases
Nakanishi et al. (2023)Alleviation of allergic conjunctivitis symptomsMouse model; evaluated tear volume and histamine-induced inflammation
Karger et al. (2021)Chemotactic effects on eosinophilsIn vitro assays measuring cell migration and receptor activation

Case Studies

  • Colitis Treatment : A detailed investigation into the pharmacokinetics of 5,6-DiHETE revealed its significant accumulation in inflamed colon tissues during recovery phases post-DSS treatment. This suggests a targeted therapeutic potential for inflammatory bowel diseases .
  • Ocular Inflammation : Clinical evaluations indicated that treatment with 5,6-DiHETE resulted in reduced symptoms associated with allergic conjunctivitis in a controlled mouse model. The study highlighted its potential as an alternative therapeutic agent for managing ocular inflammatory conditions .

Properties

IUPAC Name

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPCSDADVLFHHO-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920517
Record name Bishomostearidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cis-8,11,14,17-Eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24880-40-8, 2091-26-1
Record name (all-Z)-8,11,14,17-Eicosatetraenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bishomostearidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bishomostearidonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISHOMOSTEARIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cis-8,11,14,17-Eicosatetraenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

8,11,14,17-eicosatetraenoic acid [20:4, ω3], 5,8,11,14,17-eicosapentaenoic acid [20:5, ω3];
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8Z,11Z,14Z,17Z-eicosatetraenoic acid
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8Z,11Z,14Z,17Z-eicosatetraenoic acid
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8Z,11Z,14Z,17Z-eicosatetraenoic acid
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8Z,11Z,14Z,17Z-eicosatetraenoic acid
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8Z,11Z,14Z,17Z-eicosatetraenoic acid
Customer
Q & A

Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?

A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []

Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?

A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []

Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?

A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []

Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?

A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.

Q5: What is the bioavailability of orally administered 5,6-DiHETE?

A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []

Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?

A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.

Q7: Where can 5,6-DiHETE be found naturally?

A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []

Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?

A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.

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